GDC-0134

Kinase inhibition DLK Target engagement

3-(difluoromethoxy)-5-[2-(3,3-difluoropyrrolidin-1-yl)-6-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyridin-2-amine, designated as GDC-0134 or RG-6000, is a synthetic organic small molecule developed by Genentech as a potent, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12). The compound was advanced to Phase 1 clinical trials for the treatment of Amyotrophic Lateral Sclerosis (ALS) but its development was discontinued due to an unacceptable safety profile, making it a tool compound of significant scientific interest for studying DLK biology and on-target toxicity.

Molecular Formula C19H20F4N6O2
Molecular Weight 440.4 g/mol
CAS No. 1637394-01-4
Cat. No. B10823787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGDC-0134
CAS1637394-01-4
Molecular FormulaC19H20F4N6O2
Molecular Weight440.4 g/mol
Structural Identifiers
SMILESC1CN(CC1(F)F)C2=NC(=CC(=N2)N3CC4CC3CO4)C5=CC(=C(N=C5)N)OC(F)F
InChIInChI=1S/C19H20F4N6O2/c20-17(21)31-14-3-10(6-25-16(14)24)13-5-15(29-7-12-4-11(29)8-30-12)27-18(26-13)28-2-1-19(22,23)9-28/h3,5-6,11-12,17H,1-2,4,7-9H2,(H2,24,25)/t11-,12-/m0/s1
InChIKeySKMKJBYBPYBDMN-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Procurement Guide for GDC-0134 (CAS 1637394-01-4): A Discontinued Clinical DLK Inhibitor for ALS Research


3-(difluoromethoxy)-5-[2-(3,3-difluoropyrrolidin-1-yl)-6-[(1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl]pyrimidin-4-yl]pyridin-2-amine, designated as GDC-0134 or RG-6000, is a synthetic organic small molecule developed by Genentech as a potent, orally bioavailable, and brain-penetrant inhibitor of Dual Leucine Zipper Kinase (DLK, MAP3K12) [1]. The compound was advanced to Phase 1 clinical trials for the treatment of Amyotrophic Lateral Sclerosis (ALS) but its development was discontinued due to an unacceptable safety profile, making it a tool compound of significant scientific interest for studying DLK biology and on-target toxicity [2].

Why Generic DLK Inhibitors Are Not Interchangeable: The Unique Profile of GDC-0134 for ALS Research


Interchanging GDC-0134 with other DLK inhibitors, such as DN-1289, GNE-8505, or GNE-3511, is not scientifically valid for research applications due to its unique, well-documented, and problematic clinical profile. While many DLK inhibitors share potent in vitro activity, GDC-0134 is distinguished by its extensive characterization in human subjects, which revealed a specific set of dose-limiting toxicities—including thrombocytopenia, dysesthesia, and optic ischemic neuropathy—not reported for other compounds in this class [1]. This clinical data set provides an irreplaceable baseline for investigating on-target toxicity mechanisms, biomarker response (NFL elevation), and human pharmacokinetics, making the compound a unique tool despite its failed development [2].

Quantitative Differentiation of GDC-0134 from Competing DLK Inhibitors for ALS Research


Comparative Target Engagement: GDC-0134 vs. DN-1289 and GNE-8505

GDC-0134 demonstrates potent in vitro inhibition of DLK. In a TR-FRET assay using the human DLK catalytic domain, GDC-0134 exhibited a Ki of 4.48 nM [1]. This compares to the dual DLK/LZK inhibitor DN-1289, which has a reported DLK IC50 of 17 nM , and GNE-8505, a next-generation DLK inhibitor from Genentech with a reported Ki of 3 nM . While these data are derived from different assay formats and represent a cross-study comparison, they confirm GDC-0134 is a highly potent, single-digit nanomolar DLK inhibitor, placing its in vitro potency between two other well-characterized tool compounds in the field.

Kinase inhibition DLK Target engagement Neurodegeneration

Clinical Safety Profile: GDC-0134 Discontinuation Due to Unique Toxicity

A Phase 1 clinical trial in ALS patients established the safety, tolerability, and pharmacokinetics of GDC-0134 [1]. The study revealed a safety profile deemed unacceptable, leading to the termination of further clinical development. In the open-label extension stage, three study drug-related serious adverse events (SAEs) were observed: thrombocytopenia (Grade 3), dysesthesia (Grade 3), and optic ischemic neuropathy (Grade 4) [1]. This clinical outcome is a definitive, quantifiable differentiator from other DLK inhibitors like DN-1289 or GNE-3511, which have not been evaluated in human subjects for this indication and therefore lack this specific, documented toxicity profile.

Clinical safety ALS Toxicity Phase 1 trial

Human Pharmacokinetics: Long Half-Life of GDC-0134

The Phase 1 clinical trial characterized the pharmacokinetic profile of GDC-0134 in humans [1]. The drug exhibited dose-proportional exposure with a notably long median plasma half-life of 84 hours [1]. This extended half-life is a key differentiator for in vivo study design, as it supports once-daily or even less frequent dosing regimens, which can be advantageous for chronic efficacy studies. While a direct comparator half-life for another DLK inhibitor in humans is unavailable, this data provides a critical, quantitative PK benchmark for the class.

Pharmacokinetics Half-life ALS Dosing

Recommended Research Applications for GDC-0134 Based on Clinical Evidence


Investigating On-Target Toxicity Mechanisms of DLK Inhibition

The definitive clinical safety profile of GDC-0134, characterized by serious adverse events such as thrombocytopenia and optic ischemic neuropathy [1], makes it an ideal tool compound for academic and pharmaceutical researchers to study the on-target toxicology of DLK inhibition. It provides a well-documented human benchmark against which to compare the effects of genetic knockout models or next-generation DLK inhibitors in preclinical safety studies.

Correlating Biomarker Response with Clinical Outcomes

The Phase 1 study documented an exposure-dependent elevation in plasma neurofilament light chain (NFL) levels in GDC-0134-treated ALS patients, a finding mirrored in DLK conditional knockout mice [1]. This unique, clinically-validated biomarker response makes GDC-0134 a crucial reference compound for interpreting NFL changes in translational studies aimed at understanding the relationship between DLK pathway engagement, neurodegeneration, and neuroprotective strategies.

Modeling CNS Drug Exposure with a Long Half-Life Inhibitor

With its established human pharmacokinetic profile, including a median half-life of 84 hours [1], GDC-0134 serves as a valuable reference standard for modeling CNS drug exposure in preclinical species. Researchers can use this data to design chronic dosing studies that aim to recapitulate the sustained target engagement and exposure levels associated with the compound's specific, adverse clinical safety profile.

Benchmarking New DLK Inhibitors Against a Failed Clinical Candidate

For medicinal chemists and drug discovery teams, GDC-0134 is an essential negative control. Its well-characterized failure in the clinic due to safety concerns [1] provides a clear benchmark for new DLK inhibitor programs. Novel compounds can be directly compared to GDC-0134 in head-to-head preclinical safety and biomarker studies to establish a differentiated profile and demonstrate a potentially wider therapeutic index.

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